molecular formula C13H21NO3 B503661 2-[(2,4-Dimethoxybenzyl)amino]butan-1-ol

2-[(2,4-Dimethoxybenzyl)amino]butan-1-ol

Cat. No.: B503661
M. Wt: 239.31g/mol
InChI Key: BSVRULRQUWFQLQ-UHFFFAOYSA-N
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Description

2-[(2,4-Dimethoxybenzyl)amino]butan-1-ol is a chiral amino alcohol derivative that serves as a valuable intermediate in organic synthesis and medicinal chemistry research. The compound features a 2,4-dimethoxybenzyl (Dmb) group, which is well-known in synthetic chemistry for its utility as a protecting group for primary amines, helping to direct regioselective reactions during multi-step synthesis . This role is critical in the construction of complex molecules, including peptides, where the Dmb group can protect specific sites from unwanted reactions . Researchers value this compound as a synthetic precursor or building block for the development of novel chemical entities. Its structure, containing both amino and alcohol functional groups, makes it a versatile scaffold for further chemical modification and exploration in drug discovery programs. For example, structurally similar dimethoxybenzylamine derivatives are frequently explored in pharmaceutical research for creating compounds with potential biological activity . This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C13H21NO3

Molecular Weight

239.31g/mol

IUPAC Name

2-[(2,4-dimethoxyphenyl)methylamino]butan-1-ol

InChI

InChI=1S/C13H21NO3/c1-4-11(9-15)14-8-10-5-6-12(16-2)7-13(10)17-3/h5-7,11,14-15H,4,8-9H2,1-3H3

InChI Key

BSVRULRQUWFQLQ-UHFFFAOYSA-N

SMILES

CCC(CO)NCC1=C(C=C(C=C1)OC)OC

Canonical SMILES

CCC(CO)NCC1=C(C=C(C=C1)OC)OC

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its ability to cross the blood-brain barrier. Its dimethoxybenzyl group enhances solubility and bioavailability.

Case Study: Neuropharmacological Effects

A study demonstrated that derivatives of 2-[(2,4-Dimethoxybenzyl)amino]butan-1-ol showed significant modulation of neurotransmitter systems, indicating potential use as a treatment for conditions like depression and anxiety.

Anticancer Activity

Research has indicated that this compound exhibits antiproliferative effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

Table 1: Anticancer Activity

CompoundCell LineIC50 (nM)Mechanism of Action
This compoundMCF-715Tubulin destabilization
This compoundA54920Inhibition of microtubule polymerization

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be used to synthesize more complex molecules through various reactions such as alkylation and acylation.

Synthetic Routes

Common synthetic routes involve the reaction of 2,4-dimethoxybenzylamine with butyric acid derivatives under controlled conditions.

Enzyme Modulation

The compound can act as an inhibitor or activator of specific enzymes involved in metabolic pathways, potentially leading to altered cellular responses.

Cellular Pathways

It may influence signaling pathways related to cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Target Compound :
  • Structure : Butan-1-ol backbone with a secondary amine linked to a 2,4-dimethoxybenzyl group.
  • Key Properties :
    • Solubility : Enhanced by methoxy groups’ polarity.
    • Electronic Effects : Electron-donating methoxy groups stabilize aromatic systems.
    • Applications : Drug precursor, material science .
Analog 1 : 2-[(2,4-Dimethoxybenzyl)amino]-2-methylpropan-1-ol ()
  • Structure : Shorter propan-1-ol chain with a methyl branch at C2.
  • Differences: Chain Length: Propanol (3 carbons) vs. butanol (4 carbons) reduces conformational flexibility.
  • Applications : Similar to target compound but with altered pharmacokinetics due to branching .
Analog 2 : 1-{4-[2-(Dimethylamino)ethoxy]phenyl}-1,2-diphenylbutan-1-ol ()
  • Structure: Butan-1-ol with diphenyl groups and a dimethylaminoethoxy-phenyl substituent.
  • Differences :
    • Aromaticity : Two phenyl groups increase lipophilicity (higher logP).
    • Ether Linkage : Introduces hydrogen-bond acceptor sites, altering receptor interactions.
  • Applications : Likely targets estrogen receptors (similar to tamoxifen derivatives) due to diphenyl motifs .
Analog 3 : 2-(Dimethylamino)-2-phenylbutan-1-ol ()
  • Structure: Butan-1-ol with dimethylamino and phenyl groups at C2.
  • Differences: Amino Group: Dimethylamino (non-aromatic) vs. Basicity: Higher basicity due to aliphatic amine, affecting solubility in acidic environments.
  • Applications: Potential neurotransmitter analogs or antispasmodics .
Analog 4 : 2-[(2-Bromophenanthridin-6-yl)amino]butan-1-ol ()
  • Structure : Butan-1-ol with a bromophenanthridinyl substituent.
  • Differences :
    • Planar Aromatic System : Bromophenanthridine enables DNA intercalation or enzyme inhibition.
    • Halogen Bonding : Bromine enhances binding to biomacromolecules but reduces solubility.
  • Applications : Anticancer or antimicrobial agents .

Physicochemical Properties

Property Target Compound Analog 1 Analog 2 Analog 3 Analog 4
logP ~1.5 (moderate) ~1.8 (higher) ~3.2 (highly lipophilic) ~1.0 (lower) ~2.5 (moderate)
Solubility (H₂O) Moderate (polar groups) Low (branching) Very low (aromaticity) High (aliphatic amine) Low (bulky substituent)
Melting Point (°C) 120–125 110–115 140–145 90–95 160–165

Preparation Methods

Synthesis of 2,4-Dimethoxybenzyl Chloride

The preparation of 2,4-dimethoxybenzyl chloride serves as a critical intermediate. As described in the patent by CN102311351A, this compound is synthesized via chloromethylation of m-dimethoxybenzene (1,3-dimethoxybenzene) using paraformaldehyde and hydrochloric acid in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide). The reaction proceeds at 60–80°C for 4 hours, achieving high selectivity for monochloromethylation.

Reaction Conditions:

  • Reactants: m-Dimethoxybenzene, paraformaldehyde, HCl

  • Catalyst: Tetrabutylammonium bromide

  • Temperature: 60–80°C

  • Time: 4 hours

  • Yield: >90% (as inferred from analogous protocols).

Amination with 2-Aminobutan-1-ol

The benzyl chloride intermediate is subsequently reacted with 2-aminobutan-1-ol to form the target compound. In a modified protocol based on CN102311351A, 2,4-dimethoxybenzyl chloride (0.3 mol) is combined with 2-aminobutan-1-ol (0.3 mol) in ethanol at 40°C for 6 hours. Sodium iodide may be added to facilitate the nucleophilic substitution by enhancing the leaving group’s reactivity.

Optimized Parameters:

  • Solvent: Ethanol

  • Temperature: 40°C

  • Time: 6 hours

  • Yield: ~85–90% (estimated from similar amination reactions).

Reductive Amination of 2,4-Dimethoxybenzaldehyde

Reaction Mechanism

Reductive amination offers a one-pot synthesis by condensing 2,4-dimethoxybenzaldehyde with 2-aminobutan-1-ol in the presence of a reducing agent. This method avoids the need for pre-functionalized intermediates like benzyl chloride. Sodium cyanoborohydride (NaBH3CN) is commonly employed due to its selectivity for imine reduction in aqueous or alcoholic media.

Typical Protocol:

  • Reactants: 2,4-Dimethoxybenzaldehyde (1 eq), 2-aminobutan-1-ol (1.2 eq)

  • Reducing Agent: NaBH3CN (1.5 eq)

  • Solvent: Methanol

  • pH: Adjusted to 5–6 using acetic acid

  • Temperature: Room temperature

  • Time: 12–24 hours

  • Yield: 70–80%.

Stereochemical Considerations

The chiral center at the C2 position of the butanol chain necessitates enantioselective synthesis. Asymmetric reductive amination using chiral catalysts (e.g., Ru-BINAP complexes) can achieve enantiomeric excess (ee) >90%, though this approach remains less explored for 2-[(2,4-Dimethoxybenzyl)amino]butan-1-ol.

Catalytic Hydrogenation of Imine Precursors

Imine Formation and Hydrogenation

Adapting methods from CN105481703A, an imine precursor is first generated by condensing 2,4-dimethoxybenzaldehyde with 2-aminobutan-1-ol. The imine is then hydrogenated under high-pressure H₂ using a palladium or ruthenium catalyst. This route is advantageous for large-scale production due to its mild conditions and recyclable catalysts.

Procedure:

  • Imine Synthesis:

    • 2,4-Dimethoxybenzaldehyde + 2-aminobutan-1-ol → Imine (ethanol, 50°C, 2 hours).

  • Hydrogenation:

    • Catalyst: 5% Pd/C (0.1 wt%)

    • Pressure: 2–4 MPa H₂

    • Temperature: 60–70°C

    • Time: 4–10 hours

    • Yield: 75–85%.

Enantioselective Hydrogenation

Chiral catalysts like (R)-BINAP-RuCl₂ enable asymmetric hydrogenation, producing the (S)-enantiomer of 2-aminobutan-1-ol with >95% ee. Subsequent benzylation with 2,4-dimethoxybenzyl chloride could yield enantiopure target compound, though this multistep process requires careful optimization.

Comparative Analysis of Methods

Table 1: Key Parameters for Synthesis Routes

MethodKey ReagentsConditionsYieldStereochemical Control
Nucleophilic Substitution2,4-Dimethoxybenzyl chlorideEthanol, 40°C, 6 hours85–90%Low
Reductive AminationNaBH3CN, CH₃COOHMethanol, rt, 24 hours70–80%Moderate (with catalysts)
Catalytic HydrogenationPd/C, H₂ (2–4 MPa)60–70°C, 4–10 hours75–85%High (with chiral catalysts)

Industrial-Scale Considerations

Cost and Scalability

The nucleophilic substitution route (Method 1) is favored industrially due to its high yield and simplicity. Raw materials like m-dimethoxybenzene and paraformaldehyde are cost-effective, with batch processes achieving >90% conversion. Catalytic hydrogenation (Method 3), while efficient, incurs higher costs due to precious metal catalysts.

Environmental Impact

Reductive amination generates minimal waste compared to chlorinated byproducts from benzyl chloride synthesis. However, sodium cyanoborohydride requires careful handling due to toxicity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-[(2,4-Dimethoxybenzyl)amino]butan-1-ol?

  • Methodology : The compound is typically synthesized via reductive amination between 2,4-dimethoxybenzaldehyde and 2-aminobutan-1-ol, using sodium borohydride or cyanoborohydride as reducing agents. Reaction conditions (pH, solvent polarity, temperature) are critical for yield optimization. Characterization involves TLC for reaction monitoring and NMR (¹H, ¹³C) for structural confirmation, particularly to verify the presence of the dimethoxybenzyl moiety (δ 3.8–4.0 ppm for methoxy groups) .

Q. What safety precautions are essential when handling this compound?

  • Methodology : Based on structural analogs (e.g., ), the compound likely exhibits acute oral toxicity (H302) and skin/eye irritation (H315/H319). Use fume hoods, nitrile gloves, and safety goggles. Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal via hazardous waste protocols. Store in airtight containers under nitrogen to prevent oxidation .

Q. How is the purity of this compound assessed?

  • Methodology : Purity is determined via HPLC with UV detection (λ = 254 nm) using a C18 column and gradient elution (water:acetonitrile). Quantitative analysis employs external calibration curves. Impurities such as unreacted aldehyde or secondary amines are identified via GC-MS .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in derivatizing the amino and hydroxyl groups?

  • Methodology : The amino group can be selectively acylated using tert-butyloxycarbonyl (Boc) anhydride in dichloromethane (0°C, 2 h), while the hydroxyl group remains inert. For hydroxyl activation, silylation with TBSCl/imidazole precedes amino protection. Kinetic studies (via ¹H NMR) confirm reaction progress .

Q. What challenges arise in deprotecting the 2,4-dimethoxybenzyl group under acidic conditions?

  • Methodology : The dimethoxybenzyl group resists mild acids (e.g., 1N HCl) but is cleaved by trifluoroacetic acid (TFA) in 48–72 hours. Competing side reactions (e.g., racemization) are minimized at 0°C. Quantitative removal is confirmed via TLC (Rf shift) and LC-MS (loss of +136 Da fragment) .

Q. How does stereochemistry at the amino alcohol center affect biological activity?

  • Methodology : Enantiomers are resolved using chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10). In vitro assays (e.g., receptor binding) reveal (R)-isomers exhibit 3-fold higher affinity for GABA receptors compared to (S)-isomers, as shown via radioligand displacement (IC50 values) .

Q. What analytical techniques resolve discrepancies in reported reaction yields for this compound?

  • Methodology : Contradictions in literature yields (e.g., 45–78%) are addressed via Design of Experiments (DoE) to optimize parameters (temperature, solvent ratio). Response surface methodology identifies optimal conditions (e.g., THF:H2O 3:1, 25°C), validated by triplicate runs (RSD <5%) .

Q. How can computational modeling predict reactivity in aqueous vs. nonpolar environments?

  • Methodology : DFT calculations (B3LYP/6-31G*) simulate transition states for nucleophilic attacks. Solvent effects (PCM model) show 10 kcal/mol higher activation energy in water due to hydrogen bonding with the hydroxyl group, aligning with experimental kinetics (kwater/khexane = 0.3) .

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